N-Methylcyclohexanecarbothioamide
Description
N-Methylcyclohexanecarbothioamide is a thiourea derivative characterized by a cyclohexane ring substituted with a methyl group and a thioamide functional group (-N-CS-NH₂). Thioamide derivatives are known for their roles in coordination chemistry, enzyme inhibition, and antimicrobial activity.
Properties
CAS No. |
89332-93-4 |
|---|---|
Molecular Formula |
C8H15NS |
Molecular Weight |
157.28 g/mol |
IUPAC Name |
N-methylcyclohexanecarbothioamide |
InChI |
InChI=1S/C8H15NS/c1-9-8(10)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,9,10) |
InChI Key |
LOGCNNAFZIWMLK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)C1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylcyclohexanecarbothioamide can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarbothioamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methylcyclohexanecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Amines, alcohols, organic solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides.
Scientific Research Applications
N-Methylcyclohexanecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-Methylcyclohexanecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
(E)-2-(2-Methylcyclohexylidene)-hydrazinecarbothioamide
This compound shares structural similarities with N-Methylcyclohexanecarbothioamide, featuring a cyclohexane ring substituted with a methyl group and a thioamide moiety. Key differences include:
- Functional Group : The presence of a hydrazinecarbothioamide group (-NH-NH-CS-NH₂) instead of a simple thioamide.
- Synthesis: Synthesized via condensation of 2-methylcyclohexanone with thiosemicarbazide in 2-propanol with acetic acid as a catalyst, yielding crystalline products stabilized by intramolecular N–H···N and intermolecular N–H···S hydrogen bonds .
- Crystallography : The crystal structure reveals hydrogen-bonded chains along the [110] direction, influencing solubility and stability.
N-(Carboxymethyl)cycloheximide Derivatives
These compounds, such as those described in , differ in their substitution patterns:
- Functionalization : Incorporation of carboxymethyl (-CH₂-COOH) groups instead of methyl-thioamide substituents.
- Synthetic Routes : Multi-step synthesis involving PyBOP-mediated coupling reactions with adamantamine derivatives, achieving yields ranging from 41.4% to 76.7% .
- Applications : Carboxymethyl derivatives are often explored for enhanced bioavailability in drug design.
Research Findings and Implications
Reactivity and Stability
- Hydrogen Bonding: The presence of N–H···S interactions in (E)-2-(2-Methylcyclohexylidene)-hydrazinecarbothioamide enhances crystalline stability, whereas this compound’s simpler structure may prioritize solubility in nonpolar solvents .
- Synthetic Efficiency : Carboxymethyl derivatives achieve higher yields (up to 76.7%) compared to hydrazinecarbothioamides, likely due to optimized coupling agents like PyBOP .
Biological Activity
N-Methylcyclohexanecarbothioamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles various studies highlighting its synthesis, biological evaluation, and mechanisms of action.
This compound belongs to a class of compounds known as carbothioamides, which are derivatives of amides where the oxygen atom is replaced by a sulfur atom. These compounds have garnered attention for their diverse biological activities, including anticancer and antimicrobial properties.
2. Synthesis
The synthesis of this compound typically involves the reaction of N-methylcyclohexanecarboxylic acid derivatives with thioamide reagents. The general synthetic route can be summarized as follows:
- Starting Materials : N-methylcyclohexanecarboxylic acid and thioamide.
- Reaction Conditions : The reaction is usually carried out under reflux conditions in a suitable solvent (e.g., ethanol or DMSO).
- Purification : The product is purified using recrystallization or chromatography.
3.1 Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably, its activity has been compared with other known anticancer agents.
- Case Study Data :
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), Caco-2 (colorectal cancer).
- IC50 Values :
- MCF-7: 3.25 μM
- HepG2: 11.5 μM
- A549: 6.95 μM
- Caco-2: 8.98 μM
- Comparison with Doxorubicin:
3.2 Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects.
- Findings :
- Exhibited notable activity against various bacterial strains, indicating potential as an antimicrobial agent.
- Specific mechanisms include disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Anticancer Mechanisms :
- Induction of apoptosis in cancer cells through activation of caspases.
- Inhibition of cell proliferation by disrupting the cell cycle, particularly at the G1 phase.
- Antimicrobial Mechanisms :
5. Comparative Analysis
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| This compound | MCF-7: 3.25 | Anticancer |
| HepG2: 11.5 | ||
| A549: 6.95 | ||
| Caco-2: 8.98 | ||
| Doxorubicin | MCF-7: 6.77 | Anticancer |
| HepG2: 3.07 | ||
| A549: 0.887 | ||
| Caco-2: 2.78 |
6. Conclusion
This compound shows promising biological activities, particularly in anticancer and antimicrobial domains. Its ability to induce apoptosis in cancer cells and inhibit bacterial growth highlights its potential as a therapeutic agent. Further studies are warranted to elucidate its precise mechanisms and optimize its efficacy through structural modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
